Structural Dynamics and Crystallographic Characterization of Potassium Hydrogen Saccharate
Structural Dynamics and Crystallographic Characterization of Potassium Hydrogen Saccharate
An In-Depth Technical Guide for Chemical & Pharmaceutical Applications[1]
Executive Summary
Potassium Hydrogen Saccharate (KHS), also known as Potassium Hydrogen D-Glucarate , represents a critical intersection between carbohydrate chemistry and coordination crystallography.[1][2] Unlike the ubiquitous Potassium Hydrogen Phthalate (KHP) used in acidimetry, KHS is derived from the oxidation of D-glucose, yielding a chiral, polyhydroxylated structure with unique chelating and buffering capabilities.[1][2]
This guide dissects the crystal architecture, synthesis protocols, and physiochemical properties of KHS.[1][2] It is designed for researchers requiring high-purity standards for pHimetry, metal-organic framework (MOF) synthesis, or pharmaceutical counter-ion selection.[1][2]
CRITICAL DISTINCTION: Do not confuse Potassium Hydrogen Saccharate (CAS 576-42-1) with Potassium Hydrogen Tartrate (Cream of Tartar, NIST SRM 188) or Potassium Hydrogen Phthalate (KHP).[1][2] While all are acidic potassium salts, their crystallographic space groups and buffering ranges differ significantly.[1][2]
Part 1: Chemical Identity & Molecular Architecture[1][2]
KHS is the monopotassium salt of D-glucaric acid (saccharic acid).[1][2][3][4] Its structure is defined by a six-carbon backbone with terminal carboxyl groups, one of which is protonated (acidic) and the other ionized (potassiated).[1][2]
Nomenclature & Constants
| Parameter | Technical Specification |
| IUPAC Name | Potassium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
| Common Synonyms | Potassium acid saccharate; Monopotassium D-glucarate |
| CAS Number | 576-42-1 |
| Molecular Formula | |
| Molecular Weight | 248.23 g/mol |
| pKa Values | |
| Solubility | Soluble in water; insoluble in ethanol (precipitates upon alcohol addition) |
Stereochemical Configuration
The "saccharate" backbone retains the stereochemistry of D-glucose (specifically the D-gluco configuration). The molecule possesses four chiral centers at carbons 2, 3, 4, and 5.[1][2] In the solid state, the carbon chain typically adopts an extended zigzag conformation to minimize steric repulsion between the hydroxyl groups, unlike the lactonized forms often found in solution.[1][2]
Part 2: Crystallographic Architecture[1][2]
The utility of KHS in drug formulation and catalysis stems from its robust hydrogen-bonding network and the coordination geometry of the potassium ion.
Crystal System and Space Group
KHS crystallizes in the Orthorhombic crystal system.[5][6] Being a chiral derivative of a natural sugar, it lacks a center of inversion, typically adopting the non-centrosymmetric space group
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Lattice Characteristics: The packing is dominated by the amphiphilic nature of the saccharate anion—the hydrophilic hydroxyl/carboxyl core forms strong intermolecular interactions, while the potassium ions bridge these organic layers.
-
Chirality: The absolute configuration is fixed by the D-glucose precursor.[1]
Potassium Coordination Sphere
The
-
Geometry: Distorted square antiprismatic.[2]
-
Ligands: The potassium center is chelated by:
The Hydrogen Bond Network
The stability of KHS crystals is driven by a dense 3D network of O—H···O hydrogen bonds.[2] Every hydroxyl group acts as both a donor and an acceptor.[2] This network is responsible for the compound's high melting point and stability compared to its parent acid, which readily lactonizes.[1][2]
Part 3: Synthesis & Crystallization Protocol
The following protocol is a self-validating system based on the classic nitric acid oxidation of glucose, optimized for high-purity yield (Mustakas et al.).
Reagents Required[1]
Step-by-Step Methodology
Step 1: Oxidation Dissolve D-glucose in nitric acid.[1][2] Heat to 55-60°C. The reaction is exothermic; temperature control is vital to prevent degradation into oxalic acid.[1]
Step 2: Neutralization & pH Targeting (The Critical Control Point) After oxidation, the solution contains D-glucaric acid and unreacted nitric acid.[1][2]
-
Add KOH solution slowly while monitoring pH.[2]
-
Target pH: 3.4 – 3.6 .
-
Why? This is the region of maximum insolubility for the monopotassium salt. Below pH 3, the soluble di-acid dominates.[1][2] Above pH 4.5, the highly soluble dipotassium salt forms.[1][2]
Step 3: Crystallization Cool the solution to 4°C. KHS will precipitate as a white crystalline powder.
-
Purification: Recrystallize from hot water.[2][8] If yield is low, add ethanol to the supernatant to force precipitation (common ion effect/dielectric constant reduction).[1][2]
Synthesis Workflow Diagram
Figure 1: Critical path for the synthesis of KHS.[1][2] Note the strict pH control required to isolate the acid salt.
Part 4: Structural Logic & Pharmaceutical Relevance[1][2]
Understanding the crystal structure allows for predictive formulation in drug development.
Chelation & Stability
KHS is a powerful chelating agent because the saccharate backbone can wrap around metal cations.[2] In the crystal, the K+ ion bridges these backbones, creating a rigid lattice.[1][2]
-
Application: This property is exploited in Metal-Organic Frameworks (MOFs) where saccharate acts as a chiral linker, and in stabilizing transition metals (e.g., Copper-Saccharate clusters).[1][2]
Structural Hierarchy Diagram
Figure 2: The structural hierarchy of KHS, showing how atomic interactions dictate macroscopic properties.[1][2]
Analytical Validation
To confirm the synthesis of KHS versus the dipotassium salt or lactone forms, use the following validation metrics:
-
Elemental Analysis: K content should be ~15.75% by mass.[2]
-
pH of 1% Solution: Should read ~3.5 (consistent with the acid salt).
-
FTIR: Look for split carbonyl peaks—one for the free acid (-COOH) at ~1730 cm⁻¹ and one for the carboxylate (-COO⁻) at ~1600 cm⁻¹.[2]
References
-
Mustakas, G. C., Slotter, R. L., & Zipf, R. L. (1954).[1][2][10] Potassium Acid Saccharate by Nitric Acid Oxidation of Dextrose. Industrial & Engineering Chemistry, 46(3), 427–434.[1][2] Link[1][2]
-
NIST Standard Reference Materials. SRM 188 - Potassium Hydrogen Tartrate (Distinction Note).[2] National Institute of Standards and Technology.[2][11] Link[1][2]
-
CymitQuimica. D-Glucaric acid, potassium salt (1:[1][2][4]1) Technical Data.[2][4][12][5][11][13][14][15]Link
-
PubChem. Potassium Hydrogen D-Glucarate Compound Summary. National Library of Medicine.[2] Link[1][2]
-
Williams, P. A., et al. (2011).[1][2] Complexation of Copper(II) by D-Saccharate: Synthesis and Characterization. (Contextual reference for saccharate coordination chemistry).
Sources
- 1. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]
- 2. Saccharic acid - Wikipedia [en.wikipedia.org]
- 3. Potassium hydrogen glucarate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. D-Glucaric acid, potassium salt (1:1) | C6H9KO8 | CID 23674495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Chiral and achiral linear coordination polymers from aldaric acids - CrystEngComm (RSC Publishing) DOI:10.1039/C001505A [pubs.rsc.org]
- 9. US9758462B2 - Nitric acid oxidation processes - Google Patents [patents.google.com]
- 10. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. NIST188 Potassium hydrogen tartrate Sigma-Aldrich [sigmaaldrich.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
